molecular formula C8H8O3 B3043028 (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid CAS No. 71155-07-2

(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid

Cat. No.: B3043028
CAS No.: 71155-07-2
M. Wt: 152.15 g/mol
InChI Key: YUOZAHBGIJALKD-FPRJBGLDSA-N
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Description

(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its rigid framework and the presence of multiple stereocenters, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include oxidation and carboxylation to introduce the oxo and carboxylic acid functionalities, respectively. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired stereoisomer in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions, typically employing hydrogen gas in the presence of a palladium catalyst, can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Various oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Hydroxyl derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The rigid tricyclic structure allows for precise interactions with target molecules, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

    Tricyclo[2.2.1.02,6]heptane derivatives: These compounds share the same tricyclic core but differ in functional groups, leading to variations in reactivity and applications.

    Norbornane derivatives: Similar rigid structures but with different stereochemistry and functional groups.

Uniqueness: (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid is unique due to its specific stereochemistry and the presence of both oxo and carboxylic acid functionalities. This combination of features imparts distinct chemical properties and reactivity, making it a versatile compound in various fields of research.

Properties

IUPAC Name

(1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOZAHBGIJALKD-FPRJBGLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C2C(=O)C1C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H]2C(=O)[C@@H]1[C@H]3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164408
Record name stereoisomer of 5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71155-07-2
Record name stereoisomer of 5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71155-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stereoisomer of 5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 2
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 6
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid

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